molecular formula C18H20Cl2N2O2S B3012729 2-(2,4-dichlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide CAS No. 946272-11-3

2-(2,4-dichlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

Cat. No.: B3012729
CAS No.: 946272-11-3
M. Wt: 399.33
InChI Key: LAVGWPRLJUIHCM-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dichlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is an acetamide derivative featuring a 2,4-dichlorophenoxy group attached to the carbonyl carbon. The nitrogen of the acetamide is substituted with a branched ethyl group containing pyrrolidine and thiophen-3-yl moieties. This structure combines aromatic chlorination (imparting lipophilicity) with heterocyclic groups (pyrrolidine and thiophene), which may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O2S/c19-14-3-4-17(15(20)9-14)24-11-18(23)21-10-16(13-5-8-25-12-13)22-6-1-2-7-22/h3-5,8-9,12,16H,1-2,6-7,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVGWPRLJUIHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic compound that combines a dichlorophenoxy group with a pyrrolidinyl moiety and a thiophenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry.

  • Molecular Formula : C₁₈H₂₀Cl₂N₂O₂S
  • Molecular Weight : 399.3 g/mol
  • CAS Number : 946272-11-3

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The dichlorophenoxy group is known for its herbicidal properties, while the pyrrolidinyl and thiophenyl components may contribute to additional pharmacological effects. The compound's mechanism may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
  • Receptor Modulation : It may act on various receptors involved in neurotransmission and cellular signaling pathways.

Antimicrobial Activity

Research indicates that derivatives of 2,4-dichlorophenoxyacetic acid exhibit significant antimicrobial properties. The compound's structural features suggest it may also possess similar activities against a range of bacteria and fungi.

Anticancer Properties

Studies have explored the anticancer potential of compounds with similar structures. The presence of the pyrrolidinyl group may enhance cytotoxicity against cancer cell lines by inducing apoptosis or inhibiting cell proliferation.

Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests potential as an anti-inflammatory agent. This activity can be crucial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that derivatives of 2,4-D exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that the compound could be developed into an antimicrobial agent .
  • Anticancer Research : In vitro studies on cancer cell lines have shown that compounds similar to this compound can induce apoptosis through mitochondrial pathways, highlighting their potential as anticancer drugs .
  • Inflammation Models : In animal models, compounds related to this structure have demonstrated significant reductions in inflammatory markers, supporting their use as therapeutic agents for inflammatory diseases .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityReference
2,4-Dichlorophenoxyacetic AcidAntimicrobial, Anti-inflammatory
Similar Pyrrolidinyl DerivativesAnticancer
2-(2,4-Dichlorophenoxy) DerivativesCOX Inhibition

Comparison with Similar Compounds

Structural and Functional Group Comparison

The table below highlights key structural differences and similarities between the target compound and selected analogs:

Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application References
Target Compound : 2-(2,4-Dichlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide 2,4-Dichlorophenoxy, pyrrolidine, thiophen-3-yl ~449.3 (estimated) Potential anti-inflammatory (inferred) N/A
2-(2,4-Dichlorophenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 533) 2,4-Dichlorophenoxy, 4-methylpyridin-2-yl 325.2 Synthetic auxin agonist; plant growth regulation
2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide 2-Ethylphenoxy, pyrrolidinyl-phenyl 338.4 Laboratory chemical; unspecified biological studies
2-(4-Chlorophenoxy)-N-(2-(1-methyltetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl)acetamide 4-Chlorophenoxy, tetrahydroquinoline, pyrrolidine 428.0 Unspecified; structural similarity to target
U-48800: 2-(2,4-Dichlorophenyl)-N-[2-(dimethylamino)cyclohexyl]-N-methyl acetamide 2,4-Dichlorophenyl, dimethylaminocyclohexyl 385.3 Opioid receptor modulator (analgesic)
2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide 2,4-Dichlorophenoxy, trichloroethyl, arylthiourea ~500–550 (varies) COX-2 inhibition; anti-inflammatory

Molecular Docking and Pharmacokinetics

  • COX-2 Binding: Molecular docking studies () reveal that 2,4-dichlorophenoxy derivatives occupy the COX-2 active site via halogen bonds with Arg120 and Tyr355. The thiophene and pyrrolidine groups in the target compound may further stabilize interactions through hydrophobic contacts .

Q & A

Q. What are the established synthetic routes for 2-(2,4-dichlorophenoxy)-N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Substitution : React 2,4-dichlorophenol with a halogenated acetamide precursor under alkaline conditions (e.g., K₂CO₃/DMF) to form the phenoxyacetamide backbone.

Amine coupling : Introduce the pyrrolidine-thiophene ethylamine moiety via nucleophilic substitution or reductive amination.

  • Critical Parameters :
  • Temperature : Excess heat may lead to decomposition of the thiophene ring .
  • Solvent Choice : Polar aprotic solvents (e.g., DCM or THF) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (methanol/acetone) achieves >95% purity .

Q. How is structural characterization performed for this compound, and what spectroscopic/crystallographic data are critical?

  • Methodological Answer :
  • X-ray Crystallography : Resolves dihedral angles between the dichlorophenyl and thiophene rings (e.g., ~61.8° twist observed in analogous structures) .
  • NMR :
  • ¹H NMR : Peaks at δ 2.5–3.5 ppm (pyrrolidine protons) and δ 6.8–7.5 ppm (thiophene/dichlorophenyl aromatic protons) .
  • ¹³C NMR : Carbonyl signals at ~170 ppm confirm acetamide linkage .
  • Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., m/z ~425.3 for C₁₉H₁₇Cl₂N₂O₂S) .

Advanced Research Questions

Q. What computational strategies are employed to predict the compound’s pharmacokinetic properties and target binding affinity?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., enzymes or receptors) using software like GROMACS or AMBER.
  • Docking Studies (AutoDock/Vina) : Predict binding poses in active sites (e.g., thiophene moiety’s π-π stacking with aromatic residues) .
  • ADMET Prediction : Tools like SwissADME estimate logP (~3.2), blood-brain barrier permeability, and CYP450 inhibition .
  • Key Data :
ParameterPredicted ValueSignificance
logP3.2Indicates moderate lipophilicity
H-bond acceptors4Influences solubility and permeability

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

  • Methodological Answer :
  • Assay Validation :

Control Standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity.

Buffer Optimization : Adjust pH and ionic strength to stabilize the compound-enzyme complex.

  • Data Triangulation : Compare results across orthogonal methods:
  • SPR (Surface Plasmon Resonance) : Measures binding kinetics (ka/kd).
  • Fluorescence Polarization : Quantifies target engagement in real-time .
  • Statistical Analysis : Apply ANOVA or Bayesian modeling to account for inter-lab variability .

Q. What strategies optimize the compound’s metabolic stability without compromising target affinity?

  • Methodological Answer :
  • Structural Modifications :
  • Pyrrolidine Substitution : Replace with azetidine to reduce CYP3A4-mediated oxidation .
  • Deuterium Labeling : Introduce deuterium at metabolically labile sites (e.g., α-carbon of acetamide) to slow clearance .
  • In Vitro Models :
  • Hepatocyte Assays : Monitor metabolite formation (LC-MS/MS) to identify vulnerable sites.
  • Microsomal Stability : Half-life (t₁/₂) >60 mins indicates favorable metabolic stability .

Data Contradiction Analysis

Q. How to address discrepancies in reported crystal structures (e.g., bond length variations in the dichlorophenyl ring)?

  • Methodological Answer :
  • Crystallographic Refinement : Re-analyze diffraction data with software like SHELXL, adjusting thermal parameters (Ueq) for heavy atoms .
  • Comparative Analysis : Overlay structures (e.g., CCDC database entries) to identify conformational flexibility in the phenoxy-thiophene linkage .
  • Quantum Chemical Calculations (DFT) : Validate bond lengths/angles using Gaussian at the B3LYP/6-311G++(d,p) level .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the compound’s neuropharmacological potential?

  • Methodological Answer :
  • Rodent Models :
  • Forced Swim Test (FST) : Assess antidepressant-like activity (dose range: 10–50 mg/kg, i.p.).
  • Morris Water Maze : Evaluate cognitive effects via NMDA receptor modulation.
  • PK/PD Integration : Measure brain-to-plasma ratio (LC-MS) to confirm CNS penetration .

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